2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13-9-14(2)20(17-13)11-16(21)19-6-4-18(5-7-19)10-15-3-8-22-12-15/h3,8-9,12H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAIPYTONEGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The compound features a complex structure comprising:
- A pyrazole ring , which contributes to its reactivity and biological activity.
- A thiophene moiety , known for its role in enhancing biological interactions.
- A piperazine group , which is often associated with improved pharmacokinetic properties.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound | Mechanism | Cancer Type | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Inhibition of cell cycle progression | Breast Cancer | |
| Pyrazole Derivative B | Induction of apoptosis | Lung Cancer |
In vitro studies have demonstrated that the introduction of thiophene into the pyrazole structure can enhance cytotoxicity against certain cancer cell lines.
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines:
| Study | Result | Reference |
|---|---|---|
| Study on Pyrazole Derivatives | Reduced TNF-alpha and IL-6 levels | |
| In Vivo Model of Inflammation | Decreased paw edema in rats |
The presence of the thiophene group may contribute to these effects by modulating inflammatory pathways.
3. Analgesic Properties
Pyrazole derivatives are also recognized for their analgesic activity. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced pain perception:
This analgesic effect makes such compounds promising candidates for pain management therapies.
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Case Study 1 : A study evaluated the anticancer properties of a related pyrazole compound in human breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis.
- Case Study 2 : Another investigation into anti-inflammatory effects showed that a thiophene-containing pyrazole significantly reduced inflammation in an animal model of arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups: pyrazole , piperazine , and thiophene/thiadiazole moieties. Below is a detailed comparison with key derivatives:
Structural and Functional Group Analysis
*Hypothesized based on structural analogs.
Substituent Effects on Physicochemical Properties
- Thiophene vs.
- Diazenyl Groups: Compounds like ’s derivative exhibit extended conjugation via diazenyl linkages, increasing molecular weight and polarizability compared to the target compound’s simpler ethanone bridge .
- Thienothiophene vs. Piperazine: The bis-thienothiophene system in ’s compound contributes to higher molecular weight (538.64 vs. ~350.4) and enhanced lipophilicity, likely affecting solubility .
Spectroscopic and Analytical Data
- IR/NMR Trends : The target compound’s carbonyl (C=O) stretch is expected near 1720 cm⁻¹ , consistent with ’s analogs. Aromatic protons in thiophene and pyrazole would resonate at δ 7.3–7.8 ppm in ¹H-NMR, similar to compounds in and .
- Mass Spectrometry : A molecular ion peak near m/z 350 (M⁺) would align with lower-weight analogs like ’s derivative .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what key reagents/conditions are critical for its formation?
- Methodology : The compound can be synthesized via condensation reactions between pyrazole derivatives and piperazine-thiophene intermediates. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is commonly used to form pyrazole-piperazine scaffolds . Ethanol or dimethylformamide (DMF) is preferred for recrystallization to enhance purity. Triethylamine is critical for neutralizing byproducts in reactions involving hydrazonoyl chlorides .
- Key Data : Reaction yields range from 60–85% depending on solvent choice and reflux duration.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene methyl groups and pyrazole protons).
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for related pyrazolyl-piperazine derivatives (e.g., C–C bond length precision: ±0.002 Å) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and piperazine N–H stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the final product?
- Methodology :
- Solvent Screening : Absolute ethanol improves solubility of intermediates, while DMF enhances recrystallization .
- Catalyst Use : Triethylamine accelerates condensation by scavenging HCl byproducts .
- Time-Temperature Profiling : Extended reflux (6–12 hours) ensures complete cyclization, but prolonged heating may degrade thermally sensitive thiophene groups .
- Data Contradictions : Some studies report reduced yields with DMF due to side reactions, necessitating solvent-specific optimization .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxicity)?
- Methodology :
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific activity from general toxicity .
- Molecular Docking : Compare binding affinities to enzymes (e.g., DPPH scavenging assays) versus non-target proteins to identify off-target effects .
Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- QSAR Modeling : Correlates logP values (e.g., ~2.8 for similar piperazine-thiophene compounds) with bioaccumulation potential .
- Hydrolysis/Photolysis Studies : Simulate degradation pathways in aqueous media at varying pH and UV exposure .
- Data Gaps : Limited experimental data on metabolite toxicity necessitates in silico predictions using tools like EPI Suite .
Q. What structural modifications enhance pharmacological stability or target selectivity?
- Methodology :
- SAR Studies : Introduce sulfonyl groups (e.g., at the piperazine nitrogen) to improve metabolic stability, as seen in sulfonamide derivatives .
- Bioisosteric Replacement : Replace thiophene with furan to reduce hepatic clearance while maintaining π-π stacking interactions .
- Evidence : Piperazine N-acylation with hydrophobic groups (e.g., benzyl) enhances blood-brain barrier penetration in neuroactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
